molecular formula C10H17ClN2O2S B6274660 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride CAS No. 27917-30-2

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B6274660
CAS No.: 27917-30-2
M. Wt: 264.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that features a benzene ring substituted with a sulfonamide group, an aminopropyl chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride and 2-aminopropane.

    Reaction: The benzene-1-sulfonyl chloride reacts with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form 4-(2-aminopropyl)benzene-1-sulfonamide.

    Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl chain and sulfonamide group are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its binding affinity and activity.

    N-methylbenzene-1-sulfonamide: Lacks the aminopropyl chain, reducing its potential for specific interactions with biological targets.

Uniqueness

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminopropyl chain and the N-methyl group, which together enhance its binding properties and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

CAS No.

27917-30-2

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.